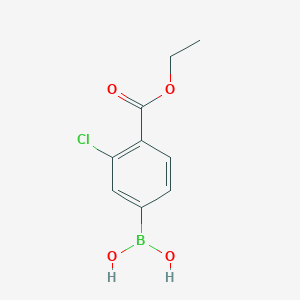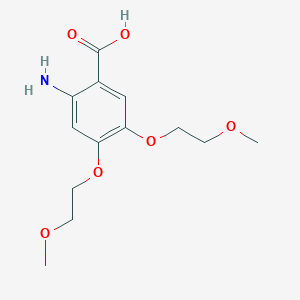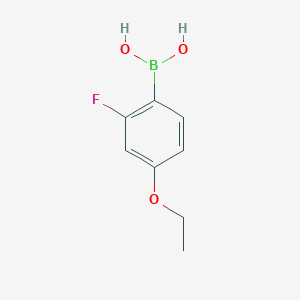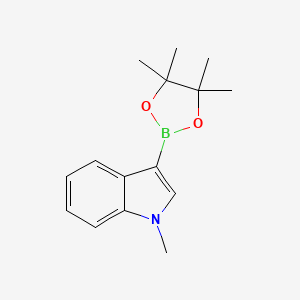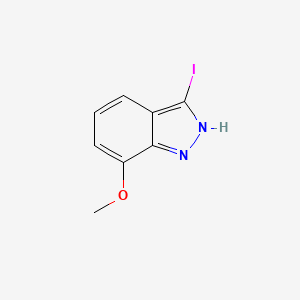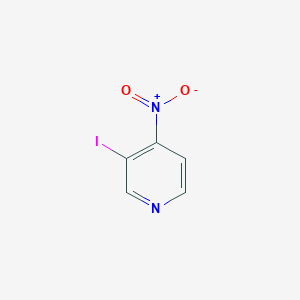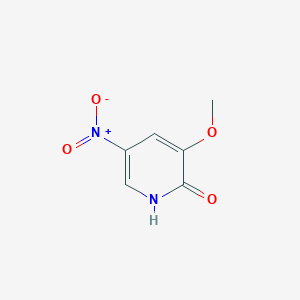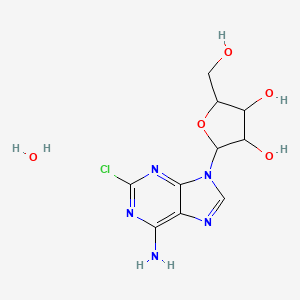
2-Chloroadenosine hemihydrate
Overview
Description
2-Chloroadenosine hemihydrate is a chemical compound with the molecular formula C10H12ClN5O4·0.5H2O. It is a derivative of adenosine, where a chlorine atom replaces one of the hydrogen atoms in the purine ring. This compound is known for its role as an adenosine receptor agonist, making it significant in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroadenosine hemihydrate can be synthesized through the chlorination of adenosine. The process typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups, leading to compounds like 2-azidoadenosine or 2-thioadenosine.
Oxidation Reactions: Oxidation can lead to the formation of adenosine derivatives with altered oxidation states.
Scientific Research Applications
2-Chloroadenosine hemihydrate is widely used in scientific research due to its ability to act as an adenosine receptor agonist. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various assays.
Mechanism of Action
The primary mechanism of action of 2-chloroadenosine hemihydrate involves its interaction with adenosine receptors. By binding to these receptors, it mimics the effects of endogenous adenosine, leading to various physiological responses. The compound can activate different subtypes of adenosine receptors (A1, A2A, A2B, and A3), each of which is associated with distinct signaling pathways. This activation can result in the modulation of cyclic adenosine monophosphate (cAMP) levels, influencing processes such as neurotransmission, vasodilation, and immune responses.
Comparison with Similar Compounds
2-Chloroadenosine hemihydrate is unique due to its specific substitution pattern and its potent activity as an adenosine receptor agonist. Similar compounds include:
Adenosine: The parent compound, which lacks the chlorine substitution.
2-Fluoroadenosine: A similar derivative where a fluorine atom replaces the chlorine atom.
2-Iodoadenosine: Another analogue with an iodine atom in place of chlorine.
These compounds share structural similarities but differ in their receptor binding affinities and pharmacological profiles, making this compound a valuable tool in comparative studies.
Properties
IUPAC Name |
2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJEVDOHIWPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639938 | |
| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-94-4 | |
| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



